Array ( [bid] => 1352938 )
4-Formyl-1-methylpyridinium benzenesulfonate (4-FMPBS) is a valuable reagent in organic synthesis, particularly for the transformation of primary amines to aldehydes and ketones under mild reaction conditions []. Its effectiveness stems from its ability to activate the carbonyl group, making it susceptible to nucleophilic attack by the amine [].
Here are some specific scientific research applications of 4-FMPBS:
4-Formyl-1-methylpyridinium benzenesulfonate is a chemical compound with the molecular formula and a CAS number of 82228-89-5. It is characterized by a pyridinium ring substituted with a formyl group at the 4-position and a benzenesulfonate moiety. This compound is typically used as a reagent in organic synthesis due to its ability to facilitate transformations involving primary amines, converting them into aldehydes and ketones .
The primary utility of 4-Formyl-1-methylpyridinium benzenesulfonate lies in its reactivity with amines. It acts as an electrophilic reagent, enabling the conversion of primary amines to the corresponding aldehydes through a mechanism that likely involves the formation of an imine intermediate. This transformation is significant in organic synthesis, particularly for the preparation of various aldehydes and ketones .
The synthesis of 4-Formyl-1-methylpyridinium benzenesulfonate can be achieved through several methods, typically involving the reaction of 1-methylpyridine with suitable formylating agents and benzenesulfonic acid or its derivatives. One common approach includes:
This synthetic pathway allows for the production of high-purity 4-Formyl-1-methylpyridinium benzenesulfonate suitable for laboratory use .
4-Formyl-1-methylpyridinium benzenesulfonate is primarily utilized in organic synthesis as a reagent for:
Additionally, it may find applications in materials science and pharmaceuticals, although specific examples are less documented .
Several compounds share structural similarities with 4-Formyl-1-methylpyridinium benzenesulfonate, including:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Pyridine-4-carbaldehyde | Pyridine-4-carbaldehyde | Lacks the sulfonate group; used as an aldehyde source. |
| Benzenesulfonic acid | Benzenesulfonic acid | A strong acid; serves as a sulfonate source but does not contain a pyridinium structure. |
| 1-Methylpyridine | 1-Methylpyridine | Basic structure; lacks functional groups for electrophilic reactions. |
The uniqueness of 4-Formyl-1-methylpyridinium benzenesulfonate lies in its dual functionality as both an electrophile and a source of formyl groups in organic reactions. Its ability to facilitate transformations involving primary amines while incorporating both pyridinium and sulfonate functionalities distinguishes it from other similar compounds .
The historical trajectory of 4-formyl-1-methylpyridinium benzenesulfonate is intrinsically linked to the pioneering work in biomimetic chemistry that sought to replicate the enzymatic processes observed in biological systems. The compound gained prominence through its identification as "Rapoport's salt," named after the research group that extensively developed its synthetic applications in the context of transamination reactions. This nomenclature reflects the compound's origins in efforts to create synthetic analogues of pyridoxal, the active form of vitamin B6, which serves as a cofactor in numerous enzymatic transamination processes in biological systems.
The development of this reagent emerged from systematic investigations into pyridinium-based compounds that could facilitate the mild oxidation of primary amines to carbonyl compounds. Early research demonstrated that the quaternized pyridinium structure provided the necessary electrophilic character to enable efficient imine formation and subsequent rearrangement processes. The incorporation of the benzenesulfonate counterion was a crucial design element that addressed solubility and stability concerns while maintaining the compound's reactivity profile.
Subsequent developments in the field have positioned 4-formyl-1-methylpyridinium benzenesulfonate as a benchmark reagent for transamination reactions, with applications extending from small molecule synthesis to protein modification protocols. The compound's adoption in diverse synthetic contexts has been facilitated by its compatibility with sensitive functional groups and its ability to operate under neutral to mildly basic conditions, distinguishing it from more traditional oxidative methods that require harsh reaction environments.
4-Formyl-1-methylpyridinium benzenesulfonate belongs to the broader class of quaternary pyridinium salts, specifically categorized as a formyl-substituted N-methylpyridinium derivative paired with an aromatic sulfonate counterion. The compound exhibits the characteristic properties of ionic organic salts, with a positively charged pyridinium cation balanced by the negatively charged benzenesulfonate anion. This ionic structure contributes to its distinctive solubility profile and reactivity characteristics that distinguish it from neutral pyridine derivatives.
The compound's classification as an electrophilic reagent stems from the presence of the electron-withdrawing formyl group at the 4-position of the pyridinium ring, which enhances the electrophilic character of the carbonyl carbon. This electronic configuration enables the compound to participate in nucleophilic addition reactions with primary amines, initiating the cascade of transformations that lead to carbonyl product formation.
Table 1: Fundamental Chemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₃NO₄S | |
| Molecular Weight | 279.31 g/mol | |
| Melting Point | 95-100°C | |
| Water Solubility | 0.27 g/L at 25°C | |
| Physical State | Crystalline solid | |
| Color | Off-white | |
| Stability | Air sensitive |
From a structural perspective, the compound features a planar pyridinium ring system with substituents that create a highly polarized electronic environment conducive to its function as a transamination reagent. The spatial arrangement of the formyl group relative to the quaternized nitrogen atom optimizes the compound's ability to form stable intermediates with amino substrates while facilitating subsequent rearrangement processes.
The nomenclature of 4-formyl-1-methylpyridinium benzenesulfonate reflects the systematic naming conventions employed for quaternary pyridinium salts, incorporating both the substitution pattern on the pyridinium ring and the identity of the counterion. The International Union of Pure and Applied Chemistry designation follows the standard format for ionic compounds, with the cation named first followed by the anion.
Table 2: Nomenclature and Structural Identifiers
Alternative nomenclature systems recognize this compound under various synonymous designations, including N-methylpyridinium-4-carboxaldehyde benzenesulfonate and pyridinium, 4-formyl-1-methyl-, benzenesulfonate. The hydrated form of the compound is sometimes specified in chemical databases, reflecting the tendency of the hygroscopic salt to incorporate water molecules into its crystal structure under ambient conditions.
The European Community number 676-836-0 provides an additional regulatory identifier used in chemical commerce and safety documentation within the European Union. The DSSTox Substance identification number DTXSID40431258 serves as a unique identifier within the United States Environmental Protection Agency's chemical database systems.
4-Formyl-1-methylpyridinium benzenesulfonate occupies a distinguished position within the extensive family of pyridinium salts, representing a sophisticated example of how structural modifications can be employed to tune reactivity and selectivity for specific synthetic applications. The compound exemplifies the principles of rational drug design applied to synthetic reagent development, where systematic structural modifications have been employed to optimize both reactivity and practical utility.
Within the broader context of N-functionalized pyridinium salts, this compound represents an early and influential example of how electron-withdrawing substituents can be positioned to create highly electrophilic reaction centers. The 4-formyl substitution pattern provides optimal electronic activation while maintaining synthetic accessibility and stability under typical handling conditions. This positioning contrasts with alternative substitution patterns that might offer different reactivity profiles but lack the balanced combination of activity and stability that characterizes the 4-formyl derivative.
The benzenesulfonate counterion selection reflects careful consideration of both synthetic and practical factors. Unlike simple halide counterions, the benzenesulfonate anion provides enhanced solubility in organic solvents while maintaining the ionic character necessary for the compound's reactivity. This choice distinguishes the compound from related pyridinium iodide derivatives, which may exhibit different solubility profiles and potential complications arising from iodide oxidation under certain reaction conditions.
Recent developments in pyridinium salt chemistry have built upon the foundational principles established by compounds like 4-formyl-1-methylpyridinium benzenesulfonate, leading to new generations of pyridinium-based reagents with expanded functional group tolerance and enhanced selectivity profiles. The compound's success has inspired the development of related structures incorporating different counterions, alternative N-substituents, and modified aromatic substitution patterns, each designed to address specific synthetic challenges.
The significance of 4-formyl-1-methylpyridinium benzenesulfonate in synthetic organic chemistry extends far beyond its immediate utility as a transamination reagent, representing a paradigm shift toward milder, more selective synthetic methodologies that can accommodate complex molecular architectures. The compound's development has contributed to the broader evolution of synthetic chemistry toward biomimetic approaches that replicate the efficiency and selectivity observed in enzymatic processes.
In the context of amine-to-carbonyl transformations, this reagent has enabled synthetic approaches that were previously impractical due to the harsh conditions required by traditional oxidative methods. The compound's ability to operate under neutral to mildly basic conditions has proven particularly valuable in the synthesis of complex natural products and pharmaceutical intermediates, where sensitive functional groups might be compromised by more aggressive reagents.
Table 3: Synthetic Applications and Achievements
The compound's role in protein modification represents a particularly significant advancement, enabling site-specific modifications of therapeutic proteins under conditions compatible with biological systems. This application has opened new avenues for the development of antibody-drug conjugates and other protein-based therapeutics, where precise control over modification sites is crucial for maintaining biological activity while introducing synthetic functionalities.
The methodological impact of 4-formyl-1-methylpyridinium benzenesulfonate extends to its influence on subsequent reagent development, serving as a template for the design of related compounds with enhanced selectivity or altered reactivity profiles. The success of this compound has validated the approach of using pyridinium-based systems as platforms for developing mild, selective transformation reagents, inspiring continued innovation in this area of synthetic methodology.
4-Formyl-1-methylpyridinium benzenesulfonate exhibits a melting point of approximately 95°C, with some commercial suppliers reporting a range of 98-100°C [1] [2] [3] [4] [5] [6]. This relatively low melting point is characteristic of many pyridinium salts and indicates the compound exists as a solid at room temperature with moderate thermal stability. The slight variation in reported melting points may be attributed to differences in purity levels and hydration states of commercial samples.
The molecular weight of 4-Formyl-1-methylpyridinium benzenesulfonate is precisely 279.31 g/mol, corresponding to its molecular formula C13H13NO4S [1] [2] [7] [8] [9]. This molecular weight reflects the combination of the pyridinium cation (C7H8NO+) and the benzenesulfonate anion (C6H5SO3-), forming a stable ionic salt structure. The compound's molecular weight is consistent across multiple analytical and commercial sources, confirming its structural integrity.
The compound demonstrates limited aqueous solubility, being sparingly soluble in water with a solubility of 0.27 g/L at 25°C [1] [2] [4] [6] [10]. This low water solubility is typical for pyridinium salts with aromatic substituents and reflects the compound's predominantly hydrophobic character despite its ionic nature. The limited water solubility influences its handling, storage, and application conditions in synthetic procedures. Enhanced solubility may be achieved in polar organic solvents such as methanol and dimethylformamide, which are commonly used in synthetic applications involving this reagent.
| Property | Value | Temperature/Conditions |
|---|---|---|
| Water Solubility | 0.27 g/L | 25°C |
| Physical State | Solid | Room Temperature |
| Color | Off White | Standard Conditions |
4-Formyl-1-methylpyridinium benzenesulfonate demonstrates adequate thermal stability under standard ambient conditions at room temperature [11] [12]. The compound remains chemically stable when stored and handled at normal laboratory temperatures, with no significant decomposition observed under routine conditions. However, specific decomposition temperature data is not readily available in the literature, suggesting that detailed thermal analysis studies may be limited for this particular compound.
The compound exhibits notable air sensitivity, requiring storage under inert atmosphere conditions [1] [2] [10] [11]. This air sensitivity is a critical consideration for proper handling and storage protocols. The compound's reactivity with atmospheric oxygen and moisture necessitates careful handling procedures to maintain its chemical integrity and prevent degradation. The air sensitivity is likely attributed to the electrophilic formyl group and the pyridinium ring system, which can undergo oxidation or hydrolysis reactions when exposed to ambient air conditions.
While specific electrochemical data for 4-Formyl-1-methylpyridinium benzenesulfonate is limited in the literature, general electrochemical behavior of pyridinium salts provides relevant insights. Pyridinium compounds typically exhibit reduction potentials in the range of -0.58 V versus standard calomel electrode (SCE) when measured on platinum electrodes [13]. The electrochemical behavior of pyridinium salts is highly dependent on the electrode material, with variations of approximately 400 mV observed between different metal electrodes [13].
The compound's electrochemical properties are influenced by its ionic structure, with the pyridinium cation serving as the electroactive species. The benzenesulfonate anion provides ionic strength and affects the overall electrochemical environment. The formyl substituent on the pyridinium ring may influence the reduction potential through its electron-withdrawing properties, potentially making the compound more susceptible to reduction processes.
4-Formyl-1-methylpyridinium benzenesulfonate functions as a versatile electrophilic reagent in organic synthesis, particularly renowned for its ability to convert primary amines to aldehydes and ketones under mild reaction conditions [1] [6] [14] [15] . The compound's reactivity pattern is characterized by its electrophilic formyl group, which facilitates nucleophilic attack by primary amines, leading to the formation of stable imine intermediates [18] .
The reaction mechanism involves the initial formation of an imine intermediate through nucleophilic attack of the primary amine on the formyl carbon, followed by subsequent hydrolysis to yield the desired carbonyl compound [18] . This transformation occurs under exceptionally mild conditions, making the reagent suitable for substrates containing sensitive functional groups that might be incompatible with harsher reaction conditions [1] [6] [15] .
The compound demonstrates broad functional group tolerance, enabling its use in complex synthetic sequences where preservation of sensitive substituents is crucial [1] [6] [15] . Notable synthetic applications include the preparation of tetrazolic analogs of chalcones, (+)-ferruginol, Ecteinascidin 743, and various Galipea alkaloids [5] [19] [20] [15].
| Reactivity Aspect | Description | Significance |
|---|---|---|
| Primary Substrate | Primary amines | High selectivity |
| Product Formation | Aldehydes and ketones | Predictable outcomes |
| Reaction Conditions | Mild | Functional group compatibility |
| Mechanism | Imine intermediate | Well-established pathway |